molecular formula C30H35NO9 B10845250 6-cinnamoyl-N-methylstephasunoline

6-cinnamoyl-N-methylstephasunoline

Cat. No.: B10845250
M. Wt: 553.6 g/mol
InChI Key: CDTWAPXUQYEAIP-YYRBTORNSA-N
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Description

6-cinnamoyl-N-methylstephasunoline is a synthetic compound that belongs to the class of cinnamoyl derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cinnamoyl group attached to an N-methylstephasunoline moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cinnamoyl-N-methylstephasunoline typically involves the following steps:

    Starting Materials: The synthesis begins with cinnamic acid and N-methylstephasunoline as the primary starting materials.

    Formation of Cinnamoyl Chloride: Cinnamic acid is converted to cinnamoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Coupling Reaction: The cinnamoyl chloride is then reacted with N-methylstephasunoline in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:

    Continuous-Flow Microreactors: Utilizing continuous-flow microreactors for the coupling reaction to improve reaction efficiency and control.

    Catalysts: Employing specific catalysts to facilitate the reaction and increase yield.

Chemical Reactions Analysis

Types of Reactions

6-cinnamoyl-N-methylstephasunoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the cinnamoyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like TEA.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cinnamoyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-cinnamoyl-N-methylstephasunoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: A natural compound with similar structural features but different biological activities.

    N-methylstephasunoline: The parent compound without the cinnamoyl group.

    Cinnamoyl Chloride: A precursor in the synthesis of 6-cinnamoyl-N-methylstephasunoline.

Uniqueness

This compound is unique due to its combined structural features of cinnamoyl and N-methylstephasunoline moieties, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C30H35NO9

Molecular Weight

553.6 g/mol

IUPAC Name

[(1S,8S,10S,11S,12S,13S)-3-hydroxy-4,11,12-trimethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H35NO9/c1-31-13-12-28-15-23(39-24(33)11-7-17-6-9-20(35-2)19(32)14-17)27(37-4)30(38-5)29(28,31)16-22(40-30)18-8-10-21(36-3)26(34)25(18)28/h6-11,14,22-23,27,32,34H,12-13,15-16H2,1-5H3/b11-7+/t22-,23-,27-,28-,29-,30+/m0/s1

InChI Key

CDTWAPXUQYEAIP-YYRBTORNSA-N

Isomeric SMILES

CN1CC[C@@]23[C@]14C[C@@H](C5=C2C(=C(C=C5)OC)O)O[C@@]4([C@H]([C@H](C3)OC(=O)/C=C/C6=CC(=C(C=C6)OC)O)OC)OC

Canonical SMILES

CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)O)OC4(C(C(C3)OC(=O)C=CC6=CC(=C(C=C6)OC)O)OC)OC

Origin of Product

United States

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